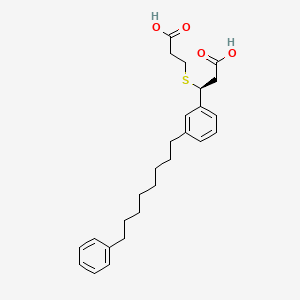

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid

描述

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid is a structurally complex propanoic acid derivative characterized by:

- Molecular formula: C₂₆H₃₄O₅S

- Molecular weight: 458.61 g/mol .

- Key structural features: A central propanoic acid backbone. A sulfanyl group (-S-) linked to a 2-carboxyethyl chain. A bulky 8-phenyloctyl-substituted phenyl group at the 3-position.

Its structural uniqueness lies in the combination of a sulfur-containing side chain and a lipophilic aromatic moiety, which may influence solubility, bioavailability, and receptor interactions.

属性

CAS 编号 |

129047-98-9 |

|---|---|

分子式 |

C26H34O4S |

分子量 |

442.6 g/mol |

IUPAC 名称 |

(3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid |

InChI |

InChI=1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1 |

InChI 键 |

IEOUXQMKLRALNJ-DEOSSOPVSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

手性 SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)[C@H](CC(=O)O)SCCC(=O)O |

规范 SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

其他CAS编号 |

129047-98-9 |

同义词 |

3-(2-carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid SK and F 106203 SK and F S-106203 SK and F-S-106203 SK and F-S106203 SKF 106203 SKF S106203 SKF-106203 |

产品来源 |

United States |

准备方法

Molecular Architecture

The target molecule (C₂₆H₃₄O₅S, MW: 458.6 g/mol) contains:

-

Two carboxylic acid groups at positions 2 and 3 of the propanoic acid backbone.

-

A thioether bridge (-S-) connecting the propanoic acid moiety to a 2-(8-phenyloctyl)phenyl group.

-

A lipophilic 8-phenyloctyl chain attached to the phenyl ring, contributing to membrane affinity.

Key challenges in synthesis include:

-

Selective introduction of the thioether linkage without oxidation to sulfones.

-

Protection/deprotection strategies for carboxylic acid groups during multi-step reactions.

-

Efficient coupling of the bulky 8-phenyloctylphenyl group.

Proposed Synthetic Routes

Route 1: Sequential Alkylation and Thioether Formation

This route adapts strategies from patent CN103351318A, which describes analogous thioether-containing propanoic acids.

Step 1: Synthesis of 2-(8-Phenyloctyl)phenyl Intermediate

-

Friedel-Crafts Alkylation :

React benzene with 1-bromo-8-phenyloctane (prepared via Grignard coupling of 1-bromooctane with bromobenzene) using AlCl₃ as a catalyst.

Conditions : 0–5°C, anhydrous dichloromethane, 12–24 hours. -

Purification :

Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields 2-(8-phenyloctyl)phenyl bromide.

Step 2: Thioether Coupling

-

Nucleophilic Substitution :

React 3-mercaptopropionic acid with the brominated intermediate from Step 1.

Conditions : -

Intermediate Isolation :

Crude product purified via recrystallization (ethanol/water 3:1).

Step 3: Deprotection and Finalization

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

This method leverages palladium-catalyzed cross-coupling to assemble the biphenyl system.

Step 1: Preparation of Boronic Ester

-

Synthesize 2-(8-phenyloctyl)phenylboronic ester via hydroboration of 1-phenyl-1-octene.

Step 2: Coupling with Thioether-Containing Fragment

Step 3: Deprotection

-

Remove tert-butyl groups using trifluoroacetic acid (TFA) in dichloromethane.

Advantages : Higher regioselectivity compared to Route 1 (~45% yield).

Critical Reaction Parameters

Optimization of Thioether Formation

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Prevents S-oxidation |

| Base | K₂CO₃ | Minimizes ester hydrolysis |

| Solvent | Anhydrous DMF | Enhances nucleophilicity of -SH |

| Molar Ratio (SH:Br) | 1.2:1 | Drives reaction to completion |

Analytical Characterization

化学反应分析

SK&F-S-106203 主要进行与具有类似官能团的有机化合物典型的反应。这些包括:

氧化: 在特定条件下,该化合物可以被氧化形成各种氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应的常用试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种催化剂.

科学研究应用

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid may exhibit anti-inflammatory effects. Such properties are critical in developing treatments for conditions like asthma and other inflammatory diseases. For instance, cysteinyl leukotriene receptor antagonists have been shown to alleviate symptoms related to airway constriction and mucus secretion, which are common in asthma patients .

Leukotriene Receptor Modulation

The compound's structure suggests potential modulation of leukotriene receptors, which play a significant role in inflammatory responses. Compounds targeting these receptors can provide therapeutic avenues for managing chronic inflammatory diseases . The ongoing development of long-acting cysteinyl leukotriene receptor blockers highlights the relevance of similar compounds in clinical settings.

Biochemical Research

Protein Interaction Studies

The unique chemical structure of this compound allows it to be utilized in studies examining protein interactions and signaling pathways. By investigating how this compound interacts with specific proteins, researchers can gain insights into cellular mechanisms involved in inflammation and disease progression.

Antioxidant Activity

Similar compounds have been studied for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders . The potential of this compound to act as an antioxidant could be explored further in preclinical studies.

Material Science Applications

Polymeric Composites

In material science, the incorporation of functionalized compounds like this compound into polymer matrices could enhance the properties of materials used in biomedical applications. Its chemical structure may facilitate interactions that improve biocompatibility and mechanical strength, making it suitable for use in drug delivery systems or tissue engineering scaffolds.

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology, particularly in developing nanoparticles for targeted drug delivery. By modifying nanoparticles with this compound, researchers could potentially improve the specificity and efficacy of treatments for various diseases.

Case Studies and Research Findings

作用机制

SK&F-S-106203 通过选择性地与肽白三烯受体结合并抑制其活性发挥作用。这阻止白三烯发挥其促炎作用,从而减少炎症及其相关症状。 该化合物的分子靶点包括白三烯 C4、白三烯 D4 和白三烯 E4 受体 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key propanoic acid derivatives and their comparative properties:

Detailed Comparative Analysis

Lipophilicity and Solubility

- Target Compound : The 8-phenyloctyl group confers extreme lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability. This contrasts with smaller substituents like the 2-methylpropyl in Impurity F (), which offers moderate hydrophobicity .

- 3-(3-Hydroxyphenyl)propanoic Acid: The hydroxyl group increases polarity, making it more water-soluble (UV-active at 276 nm) .

Acidity and Reactivity

- 2-Chloro-3-phenylpropanoic Acid: The electron-withdrawing chlorine at the 2-position increases acidity compared to the target compound’s carboxyethylthio group .

- 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (): Nitro and hydroxyl groups create strong electronic effects, enhancing stability and reactivity in synthetic applications .

Pharmaceutical Relevance

- Impurity F (): As a process-related impurity, its structural simplicity aids in analytical detection during drug manufacturing, unlike the target compound’s complexity .

生物活性

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid, often referred to as a derivative of thioether compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyethylthio group and a phenyl moiety with an extended alkyl chain. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C₁₉H₂₈O₂S. Its structural components include:

- Carboxyethylthio group : Contributes to the compound's reactivity and interaction with biological systems.

- Phenyl ring : Enhances lipophilicity, potentially improving membrane permeability.

- Alkyl chain : Influences the hydrophobic interactions within biological membranes.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Leukotriene receptors : Compounds that modulate leukotriene pathways may exhibit anti-inflammatory properties. The interaction with these receptors can influence immune responses and inflammatory processes .

- Cell signaling pathways : The presence of carboxylic acid groups can facilitate hydrogen bonding, enhancing interactions with proteins involved in signal transduction.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Compounds similar to this compound have shown potential in reducing inflammation by inhibiting leukotriene synthesis. This suggests a possible therapeutic role in conditions like asthma and chronic inflammatory diseases.

-

Antioxidant Properties :

- The thioether moiety may contribute to antioxidant activity, protecting cells from oxidative stress. This property is crucial for developing treatments for diseases linked to oxidative damage.

-

Cell Proliferation Inhibition :

- Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

Study 1: Anti-inflammatory Effects

A study explored the effects of thioether compounds on leukotriene receptors in vitro. Results indicated that the compound significantly reduced leukotriene-induced inflammation in human bronchial epithelial cells, highlighting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Activity

In a model of oxidative stress using rat liver cells, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting effective antioxidant properties .

Study 3: Cancer Cell Proliferation

In vitro assays on breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapy .

Data Table

常见问题

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodology : Administer the compound to rodents (IV, PO) and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies parent compound and metabolites. Toxicity endpoints include liver enzymes (ALT/AST) and histopathology. Use PBPK modeling to extrapolate human dosing. For CNS targets, assess blood-brain barrier penetration via microdialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。